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Compound of Interest

Compound Name: Cimigenol

Cat. No.: B190795 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Cimigenol is a naturally occurring cycloartane triterpenoid, a class of compounds

characterized by a complex, multi-ring structure.[1] It is primarily isolated from the rhizomes of

plants in the Actaea (formerly Cimicifuga) genus, such as Actaea racemosa (Black Cohosh), a

medicinal plant used for various therapeutic purposes.[2][3] Cimigenol itself is the aglycone

(non-sugar) component of various steroidal saponins and has garnered significant interest due

to its potent biological activities, particularly its anti-tumor properties.[4][5] This guide provides a

detailed examination of the chemical structure of Cimigenol, the experimental protocols used

for its elucidation, and its known interactions with cellular signaling pathways.

Core Chemical Structure and Properties
Cimigenol possesses a complex heptacyclic (seven-ring) structure derived from a cycloartane

skeleton.[1] Its systematic nomenclature and fundamental properties are summarized below.
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Property Value Citation(s)

Molecular Formula C₃₀H₄₈O₅ [1][2][6]

Molecular Weight 488.70 g/mol [2][4][5]

CAS Registry Number 3779-59-7 [2]

Chemical Class Cycloartane Triterpenoid [1]

IUPAC Name

(1S,2R,3S,4R,7R,9S,12R,14S,

17R,18R,19R,21R,22S)-22-(2-

hydroxypropan-2-

yl)-3,8,8,17,19-pentamethyl-

23,24-

dioxaheptacyclo[19.2.1.0¹,¹⁸.0³

,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosane-

2,9-diol

[1]

CAS Name

(3β,15α,16α,23R,24S)-16,23:1

6,24-Diepoxy-9,19-

cyclolanostane-3,15,25-triol

[2]

Synonyms Cimicifugol [2]

Physical Description Needles (from methanol) [2][5]

Melting Point 227.5-228.5 °C [2]

Optical Rotation
[α]D +38° (c = 0.86 in

chloroform)
[2]

Percent Composition C 73.73%, H 9.90%, O 16.37% [2]

Experimental Elucidation of the Cimigenol Structure
The determination of a complex natural product's structure like Cimigenol is a multi-step

process that relies on a combination of spectroscopic and analytical techniques. The general

workflow involves isolation, purification, and analysis by methods such as Mass Spectrometry,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
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General workflow for the structural elucidation of Cimigenol.
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Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental formula of a

compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass

measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: A purified sample of Cimigenol is dissolved in a suitable solvent (e.g.,

methanol, acetone).[5] The solution is introduced into the mass spectrometer, typically using an

electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect

protonated molecules [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) is measured by

a high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap.[7] Tandem MS (MS/MS)

experiments can be performed to induce fragmentation, providing valuable clues about the

compound's substructures.[7]

Data Presentation:

Parameter Theoretical Value Notes

Molecular Formula C₃₀H₄₈O₅ Determined from HRMS.

Average Mass 488.70 Da
The weighted average of the

masses of all stable isotopes.

Monoisotopic Mass 488.35017 Da

The mass calculated using the

most abundant isotope of each

element.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed carbon-

hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional

(e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecule's

connectivity and stereochemistry.[8][9]

Experimental Protocol: A few milligrams of pure Cimigenol are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The sample is placed in a high-field NMR spectrometer. A

series of experiments are run to acquire the ¹H spectrum (proton environments), ¹³C spectrum

(carbon environments), and various 2D spectra to establish correlations between protons and
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carbons.[10] The resulting chemical shifts (δ), coupling constants (J), and correlations are used

to assemble the final structure.

Data Presentation: The full assignment of ¹H and ¹³C NMR data is extensive and found in

specialized chemical literature.[2] The table below illustrates the expected format for such data.

Atom Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,
Multiplicity, J in Hz)

C-1 xx.x x.xx

C-2 xx.x x.xx

C-3 xx.x x.xx

... ... ...

C-30 xx.x x.xx

X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a

molecule by analyzing how a crystal diffracts an X-ray beam.[11][12] This method yields

precise atomic coordinates, bond lengths, and bond angles.

Experimental Protocol:

Crystallization: The first and often most challenging step is to grow a high-quality single

crystal of Cimigenol.[13] This is typically achieved by slow evaporation of a solvent from a

concentrated solution of the pure compound.

Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam

of monochromatic X-rays.[14] As the crystal is rotated, a detector records the positions and

intensities of the thousands of diffracted X-ray spots.[15]

Structure Solution & Refinement: The diffraction pattern is mathematically transformed into a

three-dimensional electron density map.[14] An initial model of the molecule is fitted to this

map, and the atomic positions are refined computationally to best match the experimental

data.[13]
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Data Presentation: Should a crystal structure of Cimigenol be determined, the data would be

presented in a standardized format as shown below.

Parameter Value Description

Crystal System e.g., Monoclinic
The symmetry system of the

crystal lattice.

Space Group e.g., P2₁/c
The specific symmetry group

of the crystal.

Unit Cell a, b, c x.xxx, y.yyy, z.zzz Å
The dimensions of the

repeating unit cell.

α, β, γ 90, xx.xx, 90 ° The angles of the unit cell.

Z e.g., 4
The number of molecules per

unit cell.

R-factor < 0.05

A measure of the agreement

between the model and

experimental data.

Biological Activity and Associated Signaling
Pathways
Cimigenol has demonstrated significant cytotoxic activity against several human cancer cell

lines, suggesting its potential as an anti-tumor agent.[5] Its mechanism of action involves the

induction of programmed cell death (apoptosis) and cell cycle arrest.

Cimigenol-Induced Apoptosis
Studies on human colon cancer cells (HT-29) have shown that Cimigenol treatment inhibits

cell growth and induces apoptosis in a concentration-dependent manner.[5] This process is

mediated through the activation of the extrinsic apoptosis pathway. Specifically, Cimigenol
treatment leads to increased protein levels of cleaved-caspase-8 and the downstream

executioner, cleaved-caspase-3.[5] The activation of this caspase cascade is a hallmark of

apoptosis. Furthermore, Cimigenol can induce cell cycle arrest at the G2/M phase.[5]
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Cimigenol-induced extrinsic apoptosis pathway.

Conclusion
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Cimigenol is a structurally complex cycloartane triterpenoid with significant biological potential.

Its definitive structure has been established through a combination of advanced spectroscopic

and analytical methods, including mass spectrometry and NMR spectroscopy, with X-ray

crystallography remaining the gold standard for absolute structural confirmation. The

elucidation of its mode of action, particularly its ability to induce apoptosis in cancer cells via

the caspase signaling pathway, highlights its promise as a lead compound for the development

of novel chemotherapeutic agents. This guide underscores the critical interplay between

chemical structure and biological function, providing a foundational resource for professionals

in natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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